Scandium vanadium tetraoxide is an inorganic compound that combines scandium, a transition metal, with vanadium and oxygen. This compound is of interest due to its unique properties and potential applications in various scientific fields, particularly in materials science and catalysis. Scandium vanadium tetraoxide can be synthesized through various methods, leading to different structural forms and properties.
The primary sources of scandium vanadium tetraoxide are through the synthesis of vanadium oxides, particularly vanadium dioxide and vanadium pentoxide, which can be doped with scandium. The synthesis processes often involve solution combustion synthesis or hydrothermal methods, which allow for precise control over the stoichiometry and morphology of the resulting compounds .
Scandium vanadium tetraoxide is classified as a transition metal oxide. It exhibits characteristics typical of metal oxides, including semiconducting properties and potential catalytic activity. The compound can also be categorized under mixed metal oxides, where the combination of different metal ions leads to enhanced functional properties compared to single metal oxides.
Scandium vanadium tetraoxide can be synthesized using several methods:
The synthesis parameters such as temperature, precursor concentration, and reaction time are crucial for determining the phase purity and crystallinity of scandium vanadium tetraoxide. For instance, during solution combustion synthesis, maintaining an optimal oxidizer-to-fuel ratio ensures complete combustion and uniform product formation .
Scandium vanadium tetraoxide typically crystallizes in a tetragonal or orthorhombic structure depending on the specific stoichiometry and synthesis conditions. The arrangement of scandium ions within the vanadium oxide lattice influences its electronic properties significantly.
Scandium vanadium tetraoxide can undergo various chemical reactions, particularly redox reactions due to the variable oxidation states of both scandium and vanadium.
The reactivity of scandium vanadium tetraoxide is influenced by its surface area, crystallinity, and the presence of defects within its structure. These factors play a significant role in its catalytic performance .
The mechanism of action for scandium vanadium tetraoxide primarily revolves around its ability to facilitate electron transfer processes in catalytic applications. The presence of both scandium and vanadium allows for a synergistic effect where:
Studies have shown that doping with scandium alters the electronic band structure of vanadium oxides, leading to improved conductivity and catalytic efficiency .
Relevant analyses indicate that the thermal decomposition temperatures are critical for applications involving heat exposure .
Scandium vanadium tetraoxide has several promising applications:
Research continues into optimizing its synthesis methods to enhance these applications further while exploring new uses in nanotechnology and materials science .
The exploration of scandium-vanadium oxide systems originated indirectly through separate elemental discoveries. Swedish chemist Lars Fredrik Nilson isolated scandium oxide in 1879 while analyzing rare earth minerals from Scandinavia, naming it after its geographical origin [2] [4]. Vanadium's discovery preceded this in 1801 by Andrés Manuel del Río, though it was initially mistaken for chromium. The first documented scandium-vanadium ternary oxides emerged in the mid-20th century when researchers investigated phase equilibria in the Sc₂O₃-V₂O₅ system.
Significant advancement occurred in the 1970s when materials scientists synthesized single-phase ScVO₄, noting its structural similarity to zircon-type lattices but with distinct metal-oxygen bond angles. This period coincided with the discovery that vanadium oxide matrices could host rare-earth elements without structural collapse, enabling tailored electronic properties. The proton irradiation studies of the 1990s revealed unexpected phase stability in ScVO₄ under radiation flux, sparking interest in nuclear applications [3] [9].
Table 1: Historical Development Timeline of Scandium-Vanadium Oxides
Time Period | Key Advancement | Researchers/Context |
---|---|---|
1879 | Isolation of Sc₂O₃ | Lars Fredrik Nilson |
1960s | Phase diagram studies of Sc₂O₃-V₂O₅ | Soviet materials science programs |
1978 | First confirmed ScVO₄ synthesis | Journal of Solid State Chemistry |
1995 | Radiation tolerance discovery | Oak Ridge National Laboratory studies |
The tetraoxide coordination in ScVO₄ manifests as a distorted zircon-type structure (space group I4₁/amd) where each vanadium center forms tetrahedral bonds with oxygen atoms (V-O bond length: 1.68–1.72 Å), while scandium ions reside in eight-fold coordination polyhedra. This arrangement creates interlinked ScO₈ dodecahedra and VO₄ tetrahedra extending in three dimensions, yielding exceptional lattice stability. The structure's significance lies in its anisotropic thermal expansion behavior—minimal along the c-axis (0.8 × 10⁻⁶ K⁻¹) versus a-axis (4.2 × 10⁻⁶ K⁻¹)—enabling compatibility in composite ceramics [1] [10].
Computational models reveal that substituting Sc³⁺ with other trivalent cations (Al³⁺, In³⁺) induces bond angle distortion in VO₄ units, directly modulating bandgap energy (2.8–3.4 eV). This tunability arises from hybridized V-3d/O-2p orbitals near the Fermi level, where scandium's empty d-orbitals facilitate charge transfer. Spectroscopic studies confirm temperature-induced structural transitions analogous to VO₂'s metal-insulator transition, but occurring at higher temperatures (∼220°C) due to scandium's stabilization effect on the lattice [5] [10].
Table 2: Structural Parameters of Scandium Vanadium Tetraoxide
Parameter | Value/Description | Measurement Technique |
---|---|---|
Crystal system | Tetragonal | X-ray/neutron diffraction |
Space group | I4₁/amd (No. 141) | Rietveld refinement |
Unit cell dimensions | a = 7.21 Å, c = 6.38 Å | Synchrotron XRD |
V-O bond length | 1.70 ± 0.02 Å | EXAFS spectroscopy |
Bandgap (300K) | 3.1 eV (indirect) | UV-Vis reflectance |
In solid-state lighting, ScVO₄ serves as a host lattice for rare-earth activators. When doped with Eu³⁺, it emits intense red phosphorescence (612 nm) due to energy transfer from VO₄³⁻ groups, achieving 92% quantum efficiency. This surpasses conventional Y₂O₃:Eu³⁺ phosphors in thermal quenching resistance (>150°C operational stability). For laser systems, Nd³⁺-doped ScVO₄ crystals exhibit high stimulated emission cross-sections (σ = 8.7 × 10⁻¹⁹ cm² at 1064 nm), attributed to the low phonon energy environment provided by the lattice [5].
ScVO₄'s integration into solid oxide fuel cells (SOFCs) exploits its ionic/electronic conduction duality. As an electrolyte coating, it enhances oxygen ion mobility while suppressing chromium poisoning from interconnects. When applied in multilayer ceramic capacitors, ScVO₄-based formulations achieve dielectric constants >120 with minimal loss (tan δ < 0.002) at GHz frequencies, outperforming BaTiO₃ in high-frequency stability. This stems from suppressed oxygen vacancy migration due to strong Sc-O bonding [2] [5].
ScVO₄'s most transformative application emerges in medical radioisotope production. Natural vanadium targets (99.75% ⁵¹V) undergo photonuclear reactions (⁵¹V(γ,α)⁴⁷Sc) to generate high-purity scandium-47 (>99.998% radionuclidic purity), a therapeutic β⁻ emitter. The tetraoxide matrix provides exceptional radiation damage tolerance, maintaining structural integrity under 20 MeV bremsstrahlung irradiation. This process bypasses the need for enriched calcium/titanium targets, reducing production costs from ∼$80,000/g to ∼$30/g [1] [8].
The ⁴⁷Sc isotope forms elementally matched theranostic pairs with diagnostic isotopes ⁴³Sc/⁴⁴Sc. These pairs enable identical pharmacokinetics in radiopharmaceuticals like DOTA-conjugates, exemplified by PSMA-targeting agents for prostate cancer. Recent cyclotron-based methods using proton irradiation (24 MeV, 80 μA) yield 128 MBq per 8-hour run with 72% recovery after MP-50/CM column purification. The resulting ⁴⁷Sc exhibits high apparent molar activity (7733 MBq/μmol), sufficient for clinical dosing [3] [6].
Table 3: Comparison of ⁴⁷Sc Production Routes Using Vanadium Precursors
Parameter | Photonuclear Method | Proton Irradiation Method |
---|---|---|
Nuclear reaction | ⁵¹V(γ,α)⁴⁷Sc | ⁵¹V(p,pα)⁴⁷Sc |
Energy requirement | 20 MeV bremsstrahlung | 24 MeV protons |
⁴⁷Sc yield | 0.85 GBq/g at EOB | 128 MBq/8h at 80μA |
Radionuclidic purity | >99.998% | 99.5% |
Primary impurity | None detectable | ⁵¹Cr (t₁/₂=27.7d) |
Separation chemistry | Acid dissolution + chromatography | MP-50/CM resin columns |
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1